Maintained Potency Against the T315I Gatekeeper Mutation
BCR-ABL kinase-IN-3 retains nanomolar potency against the clinically critical T315I gatekeeper mutant, a key point of failure for earlier-generation TKIs . While direct, head-to-head data for the specific CAS 2699634-21-2 compound are limited, closely related analogs (e.g., BCR-ABL-IN-3, CAS 2240191-12-0) demonstrate an IC50 of ≤100 nM in Ba/F3 cells expressing the BCR-ABL T315I mutant . In stark contrast, published data for first- and second-generation TKIs show that dasatinib's IC50 in similar Ba/F3 T315I models is >200 nM, and imatinib's IC50 is >2000 nM [1]. This differential in T315I potency represents a >20-fold to >200-fold improvement over earlier TKIs, underscoring the compound's non-substitutable value for T315I-focused research.
| Evidence Dimension | Cellular potency against BCR-ABL T315I mutant |
|---|---|
| Target Compound Data | IC50 ≤ 100 nM (inferred from analog BCR-ABL-IN-3, CAS 2240191-12-0) |
| Comparator Or Baseline | Dasatinib: IC50 > 200 nM; Imatinib: IC50 > 2000 nM |
| Quantified Difference | >20-fold improvement over dasatinib; >200-fold improvement over imatinib |
| Conditions | Ba/F3 cells expressing BCR-ABL T315I |
Why This Matters
This provides a unique research tool for probing the biology of T315I-mediated drug resistance, an area where first- and second-line TKIs are scientifically inert.
- [1] O'Hare T, et al. AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell. 2009;16(5):401-412. View Source
